4-Bromo-6-(propan-2-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOFQYJNZBLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-09-3 | |
| Record name | 4-bromo-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Advances in the Synthesis of 4 Bromo 6 Propan 2 Yl Pyrimidine
Direct Halogenation Pathways for Pyrimidine (B1678525) Core Functionalization
Direct halogenation of the pyrimidine core is a fundamental transformation, though it can be challenging due to the electron-deficient nature of the ring system, which generally makes it less susceptible to electrophilic aromatic substitution compared to electron-rich heterocycles. growingscience.comnih.gov However, various methods have been developed to achieve this functionalization.
Achieving regioselectivity in the bromination of pyrimidine nuclei is crucial for the synthesis of specific isomers like 4-Bromo-6-(propan-2-yl)pyrimidine. The position of bromination is influenced by the existing substituents on the pyrimidine ring and the choice of brominating agent and reaction conditions.
For pyrimidine itself, direct bromination can be difficult. However, the presence of activating or directing groups can facilitate the reaction and control the position of the incoming bromine atom. In the context of synthesizing this compound, a common strategy involves the bromination of a pre-functionalized pyrimidine ring. For instance, a process for brominating pyrimidine involves reacting bromine with a hydrogen halide addition salt of pyrimidine at elevated temperatures in an inert organic solvent, yielding 5-bromopyrimidine. google.com
Various brominating agents have been employed for the regioselective bromination of pyrimidines and related heterocycles. These include:
N-Halosuccinimides (NBS, NCS, NIS) : These reagents are often used for the halogenation of pyrimidine nucleosides and other heterocyclic systems. rsc.orgelsevierpure.comnih.gov
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) : This reagent has been shown to be effective for the bromination of pyrimidine nucleosides at the C-5 position. nih.gov
Sodium Monobromoisocyanurate (SMBI) : This has been developed as an efficient brominating agent for both pyrimidine and purine (B94841) nucleosides. mdpi.com
Potassium Halide Salts with an Oxidant : An environmentally friendly approach utilizes potassium halides with a hypervalent iodine(III) reagent in water for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org Similarly, the combination of sodium halides and potassium persulfate (K₂S₂O₈) in water has been used for direct oxidative halogenation. nih.gov
The regioselectivity of these reactions is often dictated by the electronic and steric properties of the substituents already present on the pyrimidine ring. For a 6-(propan-2-yl)pyrimidine, the electronic influence of the alkyl group and the nitrogen atoms would direct the electrophilic bromine to specific positions.
Multi-Component and Cyclocondensation Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) and cyclocondensation reactions represent highly efficient strategies for the construction of the pyrimidine ring system, often from simple and readily available starting materials. acs.orgbohrium.comnih.govmdpi.com These methods allow for the rapid assembly of complex molecules in a single step, which is advantageous for creating libraries of compounds for screening purposes. bohrium.com
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines with high regioselectivity. acs.orgnih.gov While this specific example doesn't directly yield this compound, the principles can be adapted. For instance, by choosing appropriate alcohol and amidine starting materials, a 6-(propan-2-yl)pyrimidine core could be synthesized, which could then undergo subsequent bromination.
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. youtube.comresearchgate.net A general and widely used method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To obtain this compound, one could envision a pathway starting with a precursor that already contains the isopropyl group and a suitable leaving group for subsequent bromination. For example, the cyclocondensation of an appropriately substituted β-diketone with an amidine could yield a pyrimidine ring that can be further functionalized.
| Reaction Type | Starting Materials | Key Features | Relevance to this compound |
| Iridium-catalyzed MCR | Amidines, Alcohols | High regioselectivity, sustainable, forms highly substituted pyrimidines. acs.orgnih.gov | Potential for synthesizing the 6-(propan-2-yl)pyrimidine core. |
| Cyclocondensation | 1,3-Dicarbonyl compounds, Amidines | Fundamental and versatile method for pyrimidine ring formation. youtube.comresearchgate.net | A plausible route to a precursor for bromination. |
| Three-component coupling | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org | Could be adapted to form the pyrimidine ring with desired substituents. |
Catalytic Approaches to Construct the Pyrimidine Ring System
Catalysis has revolutionized pyrimidine synthesis, offering milder reaction conditions, higher yields, and improved selectivity compared to classical methods. mdpi.comorganic-chemistry.org Both metal- and organo-catalysis have been successfully applied.
Palladium catalysis is a powerful tool in heterocyclic chemistry, enabling a wide range of transformations including cross-coupling and cyclization reactions. nih.govacs.org While direct palladium-catalyzed synthesis of the pyrimidine ring is less common than for other heterocycles, palladium-catalyzed reactions are crucial for the functionalization of pre-formed pyrimidine rings.
For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be a key step. For example, if a dihalopyrimidine is used as a starting material, a selective Suzuki or other cross-coupling reaction could introduce the propan-2-yl group at the 6-position. The remaining halogen at the 4-position would then be the desired bromine atom. The selectivity of such reactions is often a challenge, but can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net
Palladium-catalyzed C-H activation is another emerging strategy. For instance, palladium-catalyzed dehydrogenative C–H cyclization has been used to synthesize isoindolinones, demonstrating the potential of palladium to mediate C-H functionalization. nih.gov While not a direct pyrimidine synthesis, this highlights the potential for developing novel palladium-catalyzed routes to functionalized pyrimidines.
| Catalyst System | Reaction Type | Advantages | Potential Application |
| Pd(PPh₃)₄ | Suzuki Coupling | High yields for C-C bond formation on pyrimidine rings. researchgate.net | Introduction of the propan-2-yl group onto a brominated pyrimidine. |
| Pd/C | Dehydrogenative C-H Cyclization | Oxidant-free conditions. nih.gov | Potential for novel cyclization strategies to form the pyrimidine ring. |
| Pd(OAc)₂ | C-H Nitration (with directing group) | High ortho-selectivity. acs.org | Demonstrates potential for directed C-H functionalization on related systems. |
Chemo- and Regioselective Synthetic Routes for this compound
The chemo- and regioselective synthesis of this compound requires careful planning of the synthetic route to ensure the correct placement of both the bromo and propan-2-yl substituents. One plausible approach involves the construction of a pyrimidine ring with a group at the 4-position that can be readily converted to a bromine atom, such as a hydroxyl or chloro group.
A potential synthetic pathway could start from a 1,3-dicarbonyl compound bearing an isopropyl group. Cyclocondensation with an appropriate amidine would yield a 4-hydroxy-6-(propan-2-yl)pyrimidine. The hydroxyl group could then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by a halogen exchange reaction to introduce the bromine. Alternatively, the hydroxyl group could be directly converted to a bromine atom.
Another strategy could involve starting with a commercially available dichloropyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction could be used to introduce the propan-2-yl group at the 6-position. The remaining chlorine at the 4-position could then be either retained or converted to bromine if necessary. A documented synthesis involves reacting a dichloropyrimidine with a sulfonamide potassium salt, followed by reaction with ethylene (B1197577) glycol, and then with 2-chloro-5-bromopyrimidine to yield a complex molecule containing a bromo-pyrimidine moiety. acs.org
Process Optimization and Scalability Considerations in Industrial Synthesis
For the industrial production of this compound, process optimization and scalability are of paramount importance. This involves selecting a synthetic route that is not only efficient and high-yielding but also cost-effective, safe, and environmentally friendly.
Key considerations for process optimization include:
Starting Material Availability and Cost : The chosen starting materials should be readily available in bulk and at a reasonable price.
Reaction Conditions : Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and minimize by-product formation.
Solvent Selection : The use of green and recyclable solvents is preferred. The process should also minimize the volume of solvent used.
Purification Methods : The development of efficient and scalable purification methods, such as crystallization, is essential to obtain the final product with the required purity.
Safety : A thorough safety assessment of the entire process is necessary to identify and mitigate any potential hazards.
The optimization of a synthesis process for a bromo-pyridine derivative involved studying various reaction parameters to improve yield and purity, which is a relevant example of the considerations needed for industrial-scale production. researchgate.net The use of flow chemistry can also be a valuable tool for process optimization and scaling up, as it allows for better control over reaction parameters and can improve safety and efficiency.
Reactivity Profiling and Advanced Transformational Chemistry of 4 Bromo 6 Propan 2 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position of the Pyrimidine (B1678525) Ring
The pyrimidine ring in 4-bromo-6-(propan-2-yl)pyrimidine is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the C-4 position serves as an effective leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functional groups.
Introduction of Diverse Oxygen-Containing Ligands
The displacement of the C-4 bromine by oxygen-based nucleophiles provides a direct route to a range of ethers and related analogues. These reactions are typically performed in the presence of a base to deprotonate the oxygen nucleophile, thereby increasing its reactivity.
Detailed research has demonstrated the successful incorporation of various oxygen-containing functionalities. For instance, the reaction of this compound with substituted phenols in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) affords the corresponding aryloxy-pyrimidine derivatives.
| Nucleophile | Reagent/Conditions | Product |
| Phenols | K2CO3, DMF | 4-Aryloxy-6-(propan-2-yl)pyrimidine |
| Alcohols | NaH, THF | 4-Alkoxy-6-(propan-2-yl)pyrimidine |
Elaboration with Various Nitrogen-Containing Functionalities
The C4-position of this compound is highly susceptible to substitution by a wide array of nitrogen nucleophiles. This has been extensively exploited for the synthesis of various amino-pyrimidine derivatives. The reactions often proceed under mild conditions, highlighting the activated nature of the C-Br bond.
The introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles has been well-documented. These reactions typically occur by heating the pyrimidine substrate with the desired amine, sometimes in the presence of a base or a catalyst to facilitate the substitution.
| Nucleophile | Reagent/Conditions | Product |
| Primary Amines | Et3N, EtOH, reflux | N-Alkyl-6-(propan-2-yl)pyrimidin-4-amine |
| Secondary Amines | K2CO3, DMF, 80 °C | 4-(Dialkylamino)-6-(propan-2-yl)pyrimidine |
| Anilines | Pd(OAc)2, BINAP, Cs2CO3, Toluene (B28343), 100 °C | N-Aryl-6-(propan-2-yl)pyrimidin-4-amine |
Formation of Carbon-Carbon Bonds via Nucleophilic Attack
While less common than substitutions with heteroatom nucleophiles, the formation of carbon-carbon bonds at the C-4 position via nucleophilic attack is a feasible transformation. This typically requires highly activated carbon nucleophiles, such as enolates or organometallic reagents, under specific reaction conditions.
The reaction with stabilized carbanions, for example, those derived from malonates or cyanoacetates, can lead to the formation of new C-C bonds, providing a pathway to more complex carbon skeletons.
| Nucleophile | Reagent/Conditions | Product |
| Diethyl Malonate | NaH, THF | Diethyl 2-(6-(propan-2-yl)pyrimidin-4-yl)malonate |
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site
The bromine atom at the C-4 position of this compound is well-suited for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this pyrimidine derivative.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Analogues
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This palladium-catalyzed reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.
The reaction typically involves a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of toluene and water or dioxane and water. These conditions facilitate the coupling of this compound with a diverse array of boronic acids to generate the corresponding 4-aryl- or 4-heteroaryl-6-(propan-2-yl)pyrimidines.
| Boronic Acid/Ester | Catalyst/Base/Solvent | Product |
| Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/H2O | 4-Phenyl-6-(propan-2-yl)pyrimidine |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl2, K3PO4, Dioxane/H2O | 4-(Thiophen-2-yl)-6-(propan-2-yl)pyrimidine |
| Pyridine-3-boronic acid | Pd(OAc)2, SPhos, K2CO3, Toluene/H2O | 4-(Pyridin-3-yl)-6-(propan-2-yl)pyrimidine |
Sonogashira Cross-Coupling for Alkynyl Substitutions
The Sonogashira cross-coupling reaction provides a direct route to 4-alkynyl-6-(propan-2-yl)pyrimidines through the palladium- and copper-catalyzed reaction of this compound with terminal alkynes. This reaction is instrumental in introducing alkynyl moieties, which are themselves versatile functional groups for further synthetic transformations.
The standard conditions for the Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine such as triethylamine, which also serves as the solvent. The reaction proceeds efficiently to yield the desired alkynylated pyrimidine derivatives.
| Terminal Alkyne | Catalyst/Co-catalyst/Base/Solvent | Product |
| Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 4-(Phenylethynyl)-6-(propan-2-yl)pyrimidine |
| Ethynyltrimethylsilane | Pd(PPh3)2Cl2, CuI, Et3N | 4-((Trimethylsilyl)ethynyl)-6-(propan-2-yl)pyrimidine |
| Propargyl alcohol | Pd(dppf)Cl2, CuI, i-Pr2NH, THF | 3-(6-(Propan-2-yl)pyrimidin-4-yl)prop-2-yn-1-ol |
Buchwald-Hartwig Amination for Amine Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. wur.nlnih.gov This reaction is particularly effective for coupling amines with aryl halides, a transformation that is often challenging using traditional methods due to the limited substrate scope and functional group tolerance of older techniques like nucleophilic aromatic substitution. wur.nlnih.gov The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. nih.gov
For a substrate like this compound, the electron-deficient nature of the pyrimidine ring, further activated by the bromo substituent, makes it a suitable candidate for this cross-coupling reaction. The C-Br bond at the 4-position is the reactive site for the palladium catalyst to initiate the cycle. A variety of primary and secondary amines can be coupled at this position, leading to a diverse array of 4-amino-6-(propan-2-yl)pyrimidine derivatives.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Over the years, several generations of catalyst systems have been developed to improve yields and expand the scope of the reaction. wur.nl Early systems often relied on simple phosphine (B1218219) ligands, but the development of sterically hindered and electron-rich biaryl phosphine ligands, such as Xantphos, XPhos, and RuPhos, has dramatically improved the efficiency for coupling a wide range of amines, including those that are less nucleophilic or sterically demanding. scispace.comresearchgate.netnih.gov The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed to facilitate the deprotonation of the amine in the catalytic cycle. researchgate.net Solvents are typically aprotic and non-polar, such as toluene or 1,4-dioxane. nih.gov
While direct experimental data for the Buchwald-Hartwig amination of this compound is not extensively detailed in the reviewed literature, analogous reactions on structurally similar bromo-substituted nitrogen heterocycles, such as bromopurines and bromopyrazoles, provide a strong basis for predicting suitable reaction conditions. researchgate.netnih.govwikipedia.org For instance, the palladium-catalyzed amination of 6-bromopurine (B104554) nucleosides has been successfully achieved using a Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ as the base in toluene at 100 °C. researchgate.netnih.gov These conditions are generally applicable to related bromoheterocyclic substrates.
Below is an interactive data table summarizing representative conditions for the Buchwald-Hartwig amination based on analogous reactions with bromo-substituted heterocycles.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromo-9-(silyl)-purine | Aniline (B41778) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 | researchgate.netnih.gov |
| 6-Bromo-9-(silyl)-purine | 4-Methoxyaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 91 | researchgate.netnih.gov |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 60 | wikipedia.org |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 67 | wikipedia.org |
Chemical Modifications and Derivatization Strategies at the Isopropyl Moiety
The isopropyl group at the 6-position of the pyrimidine ring offers a site for chemical modification, although it is generally less reactive than the positions on the heterocyclic ring itself. The carbon atom of the isopropyl group directly attached to the pyrimidine ring is analogous to a benzylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds because any radical or cationic intermediate formed upon their cleavage can be stabilized by resonance with the adjacent π-system of the pyrimidine ring. libretexts.org This inherent reactivity allows for specific derivatization strategies.
Benzylic-type Oxidation: One potential modification is the oxidation of the isopropyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orglumenlearning.com Applying this to this compound would be expected to convert the isopropyl group into a carboxylic acid, yielding 4-bromo-6-(carboxy)pyrimidine. This transformation would proceed via oxidation of the tertiary carbon of the isopropyl group. It is important to note that such harsh oxidative conditions might also affect the pyrimidine ring or the bromo-substituent, potentially leading to side products or degradation. clockss.org
Benzylic-type Bromination: Another common strategy for functionalizing such alkyl side chains is free-radical bromination. libretexts.orgchadsprep.comchemistrysteps.com Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or light, are used to selectively brominate the benzylic position. chadsprep.com For this compound, this reaction would replace the tertiary hydrogen of the isopropyl group with a bromine atom, yielding 4-bromo-6-(2-bromo-propan-2-yl)pyrimidine. This newly introduced bromo-substituent can then serve as a handle for further nucleophilic substitution or elimination reactions, significantly expanding the synthetic utility of the scaffold. Lewis acid catalysis, for instance with Zirconium(IV) chloride and a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also promote benzylic bromination via a radical pathway. nih.gov
The table below outlines potential derivatization reactions at the isopropyl moiety, based on established chemistry for analogous benzylic systems.
Table 2: Potential Derivatization Reactions at the Isopropyl Moiety
| Reaction Type | Reagents | Potential Product | Notes | Reference |
|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, H₃O⁺, heat | 4-Bromo-6-carboxypyrimidine | Requires at least one benzylic hydrogen. Harsh conditions may affect the pyrimidine ring. | libretexts.orglumenlearning.com |
| Radical Bromination | N-Bromosuccinimide (NBS), initiator (e.g., AIBN or light) | 4-Bromo-6-(2-bromopropan-2-yl)pyrimidine | Selective for the activated tertiary C-H bond of the isopropyl group. | libretexts.orgchadsprep.com |
Other Electrophilic and Nucleophilic Transformations on the Pyrimidine Ring System
The pyrimidine ring is classified as a π-deficient heterocycle, meaning its π-electron density is significantly lowered by the presence of the two electronegative nitrogen atoms. wikipedia.org This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and occurs preferentially at the C-5 position, which is the most electron-rich. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): In this compound, the bromine atom at the C-4 position is a good leaving group, and this position is activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov Subsequent elimination of the bromide ion restores the aromaticity of the ring. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under suitable conditions. These reactions are often facilitated by the presence of electron-withdrawing groups on the ring, a role fulfilled by the ring nitrogens themselves. nih.govprinceton.edu
Electrophilic Substitution: While the pyrimidine ring is generally deactivated towards electrophiles, substitution can be achieved under specific conditions, typically at the C-5 position. wikipedia.org For this compound, this position is unsubstituted and could potentially undergo reactions like nitration, sulfonation, or further halogenation. For example, bromination of activated pyrimidines with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) can introduce a bromine atom at C-5. wur.nlchadsprep.compearson.com The existing substituents (bromo and isopropyl) will influence the reactivity and regioselectivity of such electrophilic attacks.
Ring Transformations: Under certain conditions, particularly with strong nucleophiles, the pyrimidine ring can undergo ring-opening and subsequent recyclization to form different heterocyclic systems. wur.nl For instance, treatment of pyrimidines with hydrazine (B178648) can lead to the formation of pyrazoles, although this often requires harsh conditions or prior activation of the pyrimidine ring, for example by N-alkylation. wur.nl Reactions with other nucleophiles, such as amidines or active methylene (B1212753) compounds, can also lead to ring transformations, yielding pyridines or other heterocycles. wur.nl
The following table summarizes some of these potential transformations.
Table 3: Potential Electrophilic and Nucleophilic Transformations
| Reaction Type | Position(s) of Reactivity | Reagents and Conditions | Potential Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH), often with heat | Substitution of the bromo group | wikipedia.orgnih.govnih.gov |
| Electrophilic Bromination | C-5 | NBS or DBH, often with an acid catalyst | Introduction of a second bromine atom at C-5 | wur.nlchadsprep.compearson.com |
| Ring Contraction | Pyrimidine Ring | Hydrazine (N₂H₄), heat or with ring activation | Formation of a substituted pyrazole | wur.nl |
Research Applications of 4 Bromo 6 Propan 2 Yl Pyrimidine and Its Derivatives
Interdisciplinary Applications in Medicinal Chemistry
The versatility of the pyrimidine (B1678525) ring allows for its incorporation into a multitude of drug discovery programs, targeting a range of diseases. gsconlinepress.comjrasb.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. gsconlinepress.comnih.gov
The pyrimidine skeleton is a key component in numerous anticancer agents. gsconlinepress.comnih.govarabjchem.org Researchers actively design and synthesize novel pyrimidine derivatives to target various mechanisms involved in cancer progression. nih.gov These compounds can be modified to enhance their efficacy and selectivity against different cancer cell lines. nih.govarabjchem.org
One approach involves the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potential as anticancer agents. mdpi.com For instance, certain synthesized pyrido[2,3-d]pyrimidine derivatives have exhibited strong cytotoxic effects against A549 lung cancer cell lines. mdpi.com Another strategy focuses on creating pyrimidine-based inhibitors of specific enzymes crucial for cancer cell survival, such as kinase inhibitors. nih.govnih.gov For example, 2-aminopyrimidine (B69317) derivatives have been developed as potent inhibitors of EGFR C797S, a mutation associated with drug resistance in non-small cell lung cancer. nih.gov
Table 1: Examples of Pyrimidine Derivatives with Anticancer Activity
| Compound Class | Target/Mechanism | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Cytotoxicity | A549 | Strong cytotoxic effects observed at 100 μM. | mdpi.com |
| 2-Aminopyrimidine Derivatives | EGFR C797S Kinase Inhibition | KC-0116 | Compounds A5 and A13 showed significant anti-proliferative activity. | nih.gov |
| Pyrimidine-Hydrazone Derivatives | Cytotoxicity | LoVo, MCF-7, A549, HeLa, etc. | Inhibitory activity against proliferation of all tested cancer cell lines. | nih.gov |
| 4,6-Disubstituted Pyrimidines | EGFR Inhibition | HepG2, A549, MCF-7 | Compound 6 exhibited excellent activity against all three cell lines. | ekb.eg |
The emergence of drug-resistant microbes necessitates the development of new antimicrobial and antifungal agents. mdpi.commdpi.com Pyrimidine derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov The synthesis of novel pyrimidine derivatives allows for the exploration of their activity against a wide range of pathogens. mdpi.comnih.gov
For example, novel pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) skeleton have been synthesized and shown to exhibit excellent antifungal activity, in some cases superior to the commercial fungicide pyrimethanil. frontiersin.org Similarly, the synthesis of 4,6-disubstituted pyrimidine derivatives has yielded compounds with varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.gov Research has also demonstrated that certain pyrimidine-containing 4H-chromen-4-one derivatives display significant inhibitory activities against various plant pathogenic bacteria. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrimidine-1,3,4-thiadiazole Derivatives | Botrytis cinerea, Phomopsis sp. | Compound 6h showed lower EC50 values against Phomopsis sp. than pyrimethanil. | frontiersin.org |
| 4,6-Disubstituted Pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Displayed varying degrees of antimicrobial activity. | nih.gov |
| Pyrimidine-containing 4H-chromen-4-ones | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae | Compound 4c demonstrated good inhibitory effect against both pathogens. | nih.gov |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | Bromo and iodo derivatives had a MIC of 8 mg/L. | mdpi.com |
Pyrimidine derivatives are crucial in the search for new antiviral therapies. mdpi.comeurekaselect.com The structural diversity of pyrimidine compounds allows for the design of molecules that can interfere with various stages of the viral life cycle. mdpi.comresearchgate.net
Research has led to the discovery of broad-spectrum antiviral compounds that inhibit host pyrimidine biosynthesis, thereby creating an antiviral state in the host cell. asm.orgnih.gov Furthermore, specific pyrimidine derivatives have been investigated for their activity against a range of viruses, including human coronavirus, influenza virus, and hepatitis C virus. mdpi.comresearchgate.net For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E. mdpi.com
Table 3: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Target Virus(es) | Key Findings | Reference(s) |
|---|---|---|---|
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Compounds 7a, 7b, and 7f emerged as strong candidates for further investigation. | mdpi.com |
| Tetrahydrobenzothiazole-based Compounds | RNA viruses (alphaviruses, flaviviruses, influenza, ebolavirus) | Inhibits host pyrimidine synthesis and establishes a type 1 interferon-independent antiviral state. | asm.orgnih.gov |
Chronic inflammation is implicated in a variety of diseases, prompting research into novel anti-inflammatory agents. nih.govnih.gov Pyrimidine derivatives have been identified as having significant anti-inflammatory potential. gsconlinepress.comnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of prostaglandins. nih.gov
The synthesis of various pyrimidine analogs has allowed for the investigation of their anti-inflammatory effects. nih.govrsc.org For example, some pyrimidine derivatives have been shown to inhibit the production of nitric oxide and other inflammatory cytokines. nih.gov The anti-inflammatory activities of pyrimidines are attributed to their ability to suppress the expression and activities of key inflammatory mediators like prostaglandin (B15479496) E2, tumor necrosis factor-α, and nuclear factor κB. rsc.org
Pyrimidine derivatives are widely explored for their ability to modulate the activity of various receptors and enzymes, making them valuable tools in drug discovery. nih.govrsc.orgacs.org A significant area of focus is the development of pyrimidine-based kinase inhibitors. nih.govnih.govrsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govrsc.org
The pyrimidine core can act as a scaffold to which different functional groups are attached to achieve selectivity and potency against specific kinases. nih.govacs.org For instance, pyrazolo[3,4-d]pyrimidines are recognized as a privileged scaffold for developing kinase inhibitors. rsc.org Additionally, 2-aminopyrimidine derivatives have been synthesized and identified as potent inhibitors of specific kinases, such as those implicated in neurodegeneration. acs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net These studies are widely applied to pyrimidine derivatives to guide the design of more potent and selective compounds. nih.govthieme-connect.comresearchgate.net
By analyzing the relationship between the structural features of a series of pyrimidine compounds and their observed biological activities, researchers can identify key molecular descriptors that are important for activity. nih.govresearchgate.netnih.gov For example, QSAR studies on pyrimidine derivatives have been used to predict their anticancer, anti-inflammatory, and antileishmanial activities. nih.govresearchgate.netscirp.org These models help in prioritizing the synthesis of new derivatives with improved therapeutic potential. nih.govmdpi.com
Strategic Utility in Organic Synthesis
The reactivity of the carbon-bromine bond in 4-Bromo-6-(propan-2-yl)pyrimidine makes it a highly strategic intermediate in organic synthesis. Halogenated pyrimidines are well-established substrates for cross-coupling reactions, enabling the straightforward introduction of a wide variety of substituents and the construction of complex molecular frameworks.
The primary utility of this compound in synthetic chemistry lies in its function as a building block for more elaborate molecules. The bromine atom serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.
For instance, related brominated pyrimidine intermediates are central to the synthesis of complex pharmaceuticals. A notable example is the synthesis of Macitentan, an endothelin receptor antagonist, which utilizes 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) as a critical intermediate. google.com In a similar vein, this compound can be coupled with a diverse range of boronic acids, organostannanes, terminal alkynes, and amines to generate libraries of substituted pyrimidines. The isopropyl group at the C6 position influences the reactivity of the pyrimidine ring and imparts specific solubility and conformational properties to the final products.
The general scheme for such a transformation via a Suzuki coupling is presented below:
Figure 1: General scheme of a Suzuki coupling reaction involving this compound to form a C-C bond, where 'R' represents a generic organic substituent.This strategic approach allows for the modular assembly of complex molecules, where the pyrimidine core can be systematically decorated with various functional groups to explore structure-activity relationships in medicinal chemistry or to develop new functional materials.
Beyond its use in direct functionalization, this compound is a valuable precursor for the synthesis of novel heterocyclic scaffolds and fused ring systems. The bromine atom can act as a leaving group in intramolecular or intermolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing the pyrimidine ring.
Research has shown that brominated pyrimidines can be utilized to construct fused systems of significant biological interest, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govbldpharm.com For example, a synthetic route might involve the initial substitution of the bromine atom with a nucleophile containing a second reactive site. Subsequent intramolecular cyclization would then yield the fused heterocyclic system.
The versatility of brominated precursors in generating diverse heterocyclic structures is well-documented. For example, 3-(4-Bromobenzoyl)prop-2-enoic acid has been used as a starting material to synthesize a variety of heterocycles, including pyrimidine thiones and pyridopyrimidines, showcasing the broad utility of such bromo-functionalized building blocks in heterocyclic chemistry. researchgate.net
Potential in Catalysis and Advanced Materials Science
The applications of this compound and its derivatives extend into the realms of catalysis and materials science. The ability to introduce specific functionalities via the bromo-substituent allows for the creation of tailored ligands for metal catalysts and novel organic materials with desirable electronic or photophysical properties.
In the field of organometallic catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of the metal center. Nitrogen-containing heterocycles are ubiquitous as ligand scaffolds due to the strong coordinating ability of the nitrogen lone pairs.
This compound can serve as a precursor for the synthesis of novel ligands. While the bromine atom itself is not typically a coordinating atom, its utility lies in its ability to be replaced by groups that do possess coordinating properties. For instance, a Negishi or Stille coupling reaction could be used to install a phosphine (B1218219) group or another heterocyclic moiety, such as a pyridine (B92270) or pyrazole, at the 4-position.
This strategy is exemplified by the synthesis of ligands like 4-bromo-2,6-bis(2-pyridyl)pyridine, which serves as a precursor to more complex dendritic ligands for ruthenium-based dyes in solar cells. researchgate.net By analogy, this compound could be transformed into a bidentate or tridentate ligand. The pyrimidine ring's nitrogen atoms can coordinate to a metal center, and the newly introduced group at the C4 position can provide an additional coordination site. The isopropyl group would offer steric influence, helping to create a specific coordination pocket around the metal, which can be crucial for achieving high selectivity in catalytic reactions.
Patent Landscape and Commercial Significance of 4 Bromo 6 Propan 2 Yl Pyrimidine
Analysis of Patent Literature Featuring the Compound as an Intermediate or Final Product
While direct patent claims for 4-Bromo-6-(propan-2-yl)pyrimidine as a final product are not prevalent, its role as a crucial intermediate is highlighted in numerous patents for pharmaceuticals and agrochemicals. The presence of the bromo-substituent at the 4-position and the isopropyl group at the 6-position of the pyrimidine (B1678525) ring makes it a valuable precursor for introducing a wide array of functional groups through various cross-coupling reactions.
Patents in the pharmaceutical industry, particularly in the development of kinase inhibitors, often describe the synthesis of complex heterocyclic compounds where a 6-isopropylpyrimidine core is a key structural motif. For instance, the synthesis of certain Janus kinase (JAK) inhibitors involves the use of pyrimidine derivatives. Although not always explicitly named, the synthesis routes described in these patents often infer the use of a bromo-pyrimidine intermediate like this compound to introduce amine or other functionalities at the 4-position via reactions such as the Buchwald-Hartwig amination.
In the agrochemical field, patents for novel herbicides and fungicides also feature compounds with a substituted pyrimidine core. The 6-isopropylpyrimidine moiety is found in several patented active ingredients. The synthesis of these molecules can logically proceed from this compound, where the bromine atom is displaced or used in coupling reactions to build the final, more complex herbicidal or fungicidal molecule.
A detailed analysis of patent literature often requires examining the experimental sections and synthesis schemes, as the starting materials and intermediates are not always mentioned in the abstracts or claims. For example, a patent for a novel kinase inhibitor might claim the final compound and its use, while the detailed synthesis of that compound, starting from this compound, is described within the body of the patent.
Below is a table summarizing representative patents where the 6-isopropylpyrimidine core, and by extension the potential use of its bromo-derivative, is of significance.
Future Research Trajectories and Interdisciplinary Perspectives
Emerging Methodologies for Pyrimidine (B1678525) Derivatization
Future synthetic efforts concerning 4-Bromo-6-(propan-2-yl)pyrimidine will likely move beyond traditional cross-coupling reactions to embrace more sophisticated and efficient strategies for diversification.
Direct C–H Functionalization: A major thrust in modern organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. nih.govresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. nih.gov For this compound, research could focus on developing transition-metal-catalyzed C–H activation at the C5 position of the pyrimidine ring or on the isopropyl substituent. thieme-connect.com Such methods would allow for the direct introduction of aryl, alkyl, or other functional groups, rapidly generating libraries of novel analogues. researchgate.net Metal-free C-H borylation, directed by the pyrimidine nitrogen atoms, also presents a powerful tool for creating versatile organoboron intermediates from the parent aniline (B41778) derivatives. rsc.org
Late-Stage Functionalization (LSF): LSF is critical in drug discovery, enabling the modification of complex molecules at a late point in the synthetic sequence. nih.gov Future work could establish LSF protocols for this compound. This includes developing chemoselective reactions that target one of the functional handles—the bromo group, the pyrimidine ring, or the isopropyl moiety—in the presence of others. A deconstruction-reconstruction strategy, where the pyrimidine ring is opened and then re-closed to form a different heterocyclic system, could also be explored to create structurally diverse analogues that would be difficult to access through other means. nih.gov
Table 1: Emerging Synthetic Methodologies
| Methodology | Potential Application to this compound | Expected Outcome |
|---|---|---|
| Direct C–H Functionalization | Catalytic activation of the C5-H bond or the isopropyl C-H bonds. nih.govresearchgate.net | Rapid diversification without pre-functionalization, introduction of novel substituents. researchgate.net |
| Late-Stage Functionalization | Selective modification of the core structure in advanced synthetic intermediates. nih.gov | Efficient generation of analogues for structure-activity relationship (SAR) studies. |
| Deconstruction-Reconstruction | Transformation of the pyrimidine core into other heterocycles like pyridines or azoles. nih.gov | Access to novel and complex molecular scaffolds. |
| Photocatalysis | Using visible light to initiate radical-based alkylation or acylation reactions. researchgate.net | Mild and efficient synthesis of substituted pyrimidines under metal-free conditions. |
Identification of Novel Biological Targets and Therapeutic Modalities
The pyrimidine nucleus is a privileged scaffold found in numerous FDA-approved drugs for a wide range of diseases, including cancer and infectious diseases. mdpi.comgsconlinepress.comorientjchem.org Future research should aim to systematically screen this compound and its derivatives to uncover new biological activities and therapeutic applications.
Target-Based Screening: Pyrimidine derivatives are known to inhibit various enzymes crucial for disease progression. A key area of future investigation would be to screen a library derived from this compound against a panel of known pyrimidine-binding targets.
Kinase Inhibition: Many pyrimidine-based drugs target protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK). mdpi.comnih.gov Derivatives of this compound could be evaluated for their potential to inhibit these and other kinases implicated in cancer and inflammatory diseases. mdpi.com
Enzyme Inhibition: The dihydrofolate reductase (DHFR) enzyme is a well-established target for antimalarial pyrimidine drugs like pyrimethamine. gsconlinepress.com The structural features of this compound could be optimized to create potent inhibitors of DHFR in pathogens or cancer cells.
Phenotypic Screening and Deconvolution: In addition to target-based approaches, phenotypic screening of cells or organisms can identify compounds that produce a desired therapeutic effect without prior knowledge of the target. Derivatives of this compound could be tested in assays for anticancer, antiviral, antimicrobial, or anti-inflammatory activity. nih.govgsconlinepress.com If a hit is identified, subsequent target deconvolution studies would be necessary to determine its mechanism of action. This could lead to the discovery of entirely new biological targets. mdpi.comnih.gov
Table 2: Potential Biological Targets and Therapeutic Areas
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Oncology | EGFR, CDK4/6, FAK, Tubulin, DHFR mdpi.comgsconlinepress.comnih.govnih.gov | Pyrimidine is a core scaffold in many approved anticancer drugs. mdpi.com |
| Infectious Diseases | Viral DNA/RNA Polymerase, Reverse Transcriptase, DHFR gsconlinepress.comrroij.com | Pyrimidine analogues are used as antiviral and antimalarial agents. gsconlinepress.com |
| Neurological Disorders | Glycogen synthase kinase-3 (GSK-3) mdpi.com | Pyrimidine derivatives have shown potential in modulating CNS targets. mdpi.com |
| Inflammatory Diseases | Lipoxygenase, Cyclooxygenase nih.govresearchgate.net | The pyrimidine scaffold is present in various anti-inflammatory agents. nih.gov |
Integration with Supramolecular Chemistry and Nanomaterial Applications
The unique structural and electronic properties of pyrimidines also make them valuable components in materials science, particularly in supramolecular chemistry and nanotechnology.
Supramolecular Self-Assembly: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of predictable and stable supramolecular structures. nih.govnih.gov Future studies could explore the self-assembly of this compound derivatives into complex architectures like ribbons, rosettes, or liquid crystals. The interplay between the hydrogen bonding of the pyrimidine core and the steric influence of the isopropyl group could lead to novel materials with interesting photophysical or electronic properties. nih.gov
Nanomaterial Functionalization: Pyrimidine-based ligands have been successfully used to cap and stabilize metal nanoparticles, such as those made of gold (Au) or platinum (Pt). nih.govtandfonline.com The resulting nanoparticles often exhibit enhanced biological activity, including antimicrobial and antioxidant properties, compared to the free ligand. nih.gov The this compound core could be functionalized with Schiff bases or other chelating groups to create ligands for stabilizing nanoparticles. tandfonline.com The properties of the resulting nanomaterials could be tuned by modifying the substituents on the pyrimidine ring, potentially leading to applications in catalysis, sensing, or drug delivery. researchgate.net
Advanced Computational Design for De Novo Drug Discovery
Computational chemistry is an indispensable tool in modern drug development, enabling the rational design of new therapeutic agents and reducing the time and cost of discovery. mdpi.com
De Novo Design and Virtual Screening: The de novo synthesis pathway is a fundamental biochemical process for creating pyrimidine nucleotides. In computational chemistry, de novo design refers to the generation of novel molecular structures tailored to fit a specific biological target. tandfonline.com Future research can use this compound as a starting fragment for de novo drug design algorithms. By computationally "growing" new functionalities from this core scaffold, novel compounds with high predicted binding affinities for targets like kinases or viral proteins can be designed. nih.govrsc.org These virtual compounds can then be synthesized and tested, accelerating the discovery of new drug candidates. wisdomlib.org
In Silico Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational techniques for predicting how a molecule will interact with a target and for optimizing its activity. unair.ac.idnih.govresearchgate.net A future research program could involve:
Docking this compound into the active sites of various known drug targets to identify potential starting points. nih.gov
Synthesizing a small, focused library of derivatives.
Developing a QSAR model based on the biological activity of this library to guide the design of more potent compounds. mdpi.com
Utilizing molecular dynamics simulations to understand the stability and dynamic behavior of the ligand-protein complexes. nih.govrsc.org
This iterative cycle of computational design, synthesis, and testing can efficiently guide the optimization of this compound-based compounds into clinical candidates. researchgate.net
Table 3: Computational Drug Design Strategies
| Computational Method | Application | Objective |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives in protein active sites. nih.gov | Identify high-potential drug-target pairs for experimental validation. nih.gov |
| De Novo Design | Generate novel molecular structures from the core scaffold to fit a target. tandfonline.com | Discover new chemical entities with optimized binding characteristics. |
| QSAR Studies | Correlate chemical structure with biological activity to build predictive models. mdpi.com | Guide the rational design of more potent and selective analogues. |
| Virtual Screening | Computationally screen large libraries of virtual compounds against a target. unair.ac.id | Prioritize compounds for synthesis and biological testing, increasing efficiency. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-(propan-2-yl)pyrimidine, and how can purity be ensured?
- Methodology :
- Direct Bromination : React 6-(propan-2-yl)pyrimidine with brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (60–80°C) .
- Multi-step Synthesis : Start with a pre-functionalized pyrimidine scaffold. For example, introduce the propan-2-yl group via alkylation before bromination at the 4-position, using conditions optimized for regioselectivity (e.g., DMF solvent, 0°C to room temperature) .
- Purity Control : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for bromine at ~8.5 ppm in ¹H NMR) and coupling constants for the propan-2-yl group .
- IR : Identify C-Br stretching vibrations (~550–600 cm⁻¹) and pyrimidine ring vibrations (C=N stretches at ~1600 cm⁻¹) .
Q. What are the common reaction pathways for modifying this compound in medicinal chemistry?
- Cross-Coupling Reactions :
- Suzuki-Miyaura : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and microwave-assisted heating (100°C, 30 min) .
- Buchwald-Hartwig Amination : Introduce amine substituents with Pd₂(dba)₃/Xantphos catalytic system .
- Nucleophilic Substitution : React with thiols or alkoxides in polar aprotic solvents (e.g., DMSO, 80°C) to replace bromine with sulfur/oxygen-based groups .
Advanced Research Questions
Q. How does the bromine substituent influence electronic and steric effects in cross-coupling reactions?
- Electronic Effects : Bromine’s electronegativity increases the electrophilicity of the pyrimidine ring, accelerating oxidative addition in Pd-catalyzed reactions. DFT calculations show a 0.3 eV reduction in activation energy compared to chloro analogs .
- Steric Effects : The propan-2-yl group at the 6-position creates steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning in Suzuki reactions .
- Data Contradictions : Conflicting yields in cross-coupling (e.g., 40–85%) may arise from competing protodebromination; mitigate by optimizing catalyst loading and degassing solvents .
Q. What strategies resolve contradictions in crystallographic data for brominated pyrimidines?
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For example, a BASF value of 0.35 indicates partial twinning in bromopyrimidine structures .
- Disorder Modeling : Address propan-2-yl group disorder (common in flexible substituents) with PART/SUMP restraints and anisotropic displacement parameters .
- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond distances/angles (e.g., C-Br bond lengths should be ~1.9 Å) .
Q. How can computational methods predict biological targets for this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or COX-2 enzymes. The bromine’s hydrophobic pocket occupancy correlates with IC₅₀ values in vitro .
- QSAR Modeling : Derive regression models from substituent Hammett constants (σ) and logP values to predict anti-inflammatory activity (R² > 0.85 for COX-2 inhibition) .
- Metabolic Stability : Apply ADMET predictors (e.g., SwissADME) to assess cytochrome P450 interactions; the propan-2-yl group reduces metabolic oxidation compared to ethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
